molecular formula C5H9NO4 B10776565 threo-3-methyl-L-aspartic acid CAS No. 642-92-2

threo-3-methyl-L-aspartic acid

Cat. No.: B10776565
CAS No.: 642-92-2
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-HRFVKAFMSA-N
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Description

threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent. This compound is known for its involvement in the methylaspartate cycle and is characterized by its unique structural configuration, which includes the L-configuration of the alpha-carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through various methods. One common approach involves the use of glutamate mutase, a cobalamin-dependent enzyme, which catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate via a radical-based mechanism . The reaction conditions typically involve the use of 5’-deoxyadenosylcobalamin as a cofactor, which facilitates the cleavage of the Co-C bond to generate an adenosyl radical and Co2+ .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis using glutamate mutase provides a potential route for large-scale production. The process involves the use of bioreactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed:

Scientific Research Applications

threo-3-methyl-L-aspartic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for methylaspartate ammonia-lyase. This enzyme catalyzes the formation of the alpha,beta-unsaturated bond by the reversible anti-elimination of ammonia from L-threo-beta-methylaspartate. The molecular targets include specific enzymes involved in the methylaspartate cycle, and the pathways involve the formation and breakdown of methylaspartate derivatives .

Comparison with Similar Compounds

    L-aspartic acid: A non-methylated derivative of aspartic acid.

    L-glutamic acid: Another amino acid with a similar structure but different functional groups.

    L-threonine: An amino acid with a similar configuration but different side chains.

Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific methyl substitution at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studies of amino acid derivatives and their roles in metabolic pathways .

Properties

CAS No.

642-92-2

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

LXRUAYBIUSUULX-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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